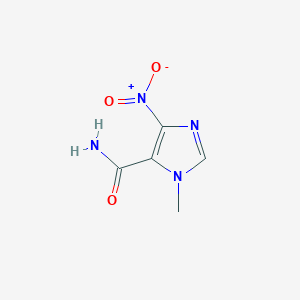

1-Methyl-4-nitro-1h-imidazole-5-carboxamide

Descripción general

Descripción

Minopafant, también conocido como E5880, es un novedoso antagonista del receptor de factor de activación plaquetaria. Fue desarrollado inicialmente por Eisai Co., Ltd. para el tratamiento de la coagulación intravascular diseminada. La investigación se ha interrumpido .

Métodos De Preparación

La ruta de síntesis de Minopafant implica varios pasos:

Esterificación: 2-metoxi-1,3-propanodiol se esterifica con clorocarbonato de fenilo en piridina para formar un diéster.

Formación de carbamato: El diéster se trata con 2-(aminometil)piridina en cloroformo en reflujo, produciendo un carbamato.

Formación de dicarbamato: El carbamato se hace reaccionar con 4-hidroxipiperidina en cloroformo en reflujo para obtener un dicarbamato.

Formación de tricarbamato: El dicarbamato se trata con isocianato de octadecilo para formar un tricarbamato.

Acilación: El tricarbamato se acila con cloruro de 2-metoxibenzoílo en piridina para obtener el precursor.

Tratamiento final: El precursor se trata con yoduro de etilo a temperatura de reflujo y se somete a una resina de intercambio iónico.

Análisis De Reacciones Químicas

Minopafant experimenta varias reacciones químicas, que incluyen:

Oxidación: Minopafant puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos como haluros o aminas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen piridina, cloroformo y yoduro de etilo. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-4-nitro-1H-imidazole-5-carboxamide exhibits significant potential as an antibacterial and antiparasitic agent. Its structural similarity to other nitroimidazoles suggests that it may inhibit key enzymes involved in metabolic pathways within pathogens. In vitro studies indicate that it has potent activity against organisms such as Entamoeba histolytica and Giardia intestinalis, with half-maximal inhibitory concentrations lower than those of standard treatments like metronidazole.

Enzyme Inhibition Studies

Research has highlighted the compound's role in studying enzyme mechanisms, particularly as an inhibitor for enzymes like β-glucuronidase, which is relevant in anti-inflammatory and anticancer drug development. Modifications to the imidazole ring can lead to compounds with enhanced inhibitory activity.

Photochemistry and Materials Science

The photochemical properties of this compound allow it to be utilized in materials science. Its ability to undergo photochemical reactions makes it suitable for applications in imaging, sensing, and the development of photo-switchable components.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of this compound on Giardia intestinalis. The results demonstrated that the compound exhibited significant inhibitory activity, suggesting its potential as an alternative treatment for giardiasis. The study compared its efficacy with metronidazole, revealing that the new compound had a comparable or superior effect in vitro .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of β-glucuronidase by derivatives of this compound. The findings indicated that specific modifications to the imidazole structure could enhance binding affinity and inhibitory potency, paving the way for novel therapeutic agents targeting inflammatory diseases.

Comparison with Related Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methylimidazole | Imidazole ring without nitro or carboxamide | Antifungal | Simpler structure, less reactivity |

| 4-Nitroimidazole | Nitro group on imidazole ring | Antimicrobial | Lacks carboxamide functionality |

| 1-Methyl-4-nitroimidazole | Similar core structure but without carboxamide | Antimicrobial | Focuses on simpler derivatives |

| This compound | Contains both nitro and carboxamide groups | Antibacterial/Antiparasitic | Enhanced reactivity and biological applications |

Mecanismo De Acción

Minopafant ejerce sus efectos antagonizando el receptor de factor de activación plaquetaria. Este receptor participa en varios procesos celulares, como la inflamación y la trombosis. Al bloquear este receptor, Minopafant inhibe la agregación plaquetaria y reduce la inflamación. Los objetivos moleculares y las vías implicadas incluyen el receptor de factor de activación plaquetaria y las vías de señalización descendentes .

Comparación Con Compuestos Similares

Minopafant es único en comparación con otros antagonistas del receptor de factor de activación plaquetaria debido a su estructura química y propiedades específicas. Compuestos similares incluyen:

Ginkgolide B: Otro antagonista del receptor de factor de activación plaquetaria con una estructura química diferente.

Lexipafant: Un compuesto con propiedades antagonistas similares pero farmacocinética diferente.

Apafant: Otro antagonista con aplicaciones terapéuticas distintas.

La singularidad de Minopafant radica en su afinidad de unión al receptor específica y los efectos farmacológicos resultantes .

Actividad Biológica

1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of MNICA, examining its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

MNICA is characterized by its imidazole ring, which contains two nitrogen atoms, a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide functional group at the 5-position. Its molecular formula is with a molar mass of approximately 174.13 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered aromatic ring with two nitrogens |

| Methyl Group | Attached to the first nitrogen atom |

| Nitro Group | Positioned at the fourth carbon |

| Carboxamide Group | Located at the fifth carbon |

Antimicrobial Properties

MNICA exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing imidazole and nitro groups often demonstrate effective inhibition of bacterial growth. For instance, MNICA has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 40-500 µg/mL depending on the bacterial strain.

In Vitro Studies

In vitro studies have demonstrated that MNICA can inhibit the growth of Staphylococcus aureus and Escherichia coli, among others. The specific MIC values for these bacteria are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Bacillus subtilis | 300 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

Anticancer Activity

The anticancer potential of MNICA has been explored in various studies. For example, in a study involving MCF-7 breast cancer cells, MNICA demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity. Additionally, tumor growth suppression was observed in murine models treated with MNICA, highlighting its potential as an anticancer agent.

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Cell Line: MCF-7 (human breast adenocarcinoma)

- Dosage: Daily administration

- Outcome: Increased apoptosis rates and reduced tumor size compared to controls.

The biological activity of MNICA is largely attributed to its structural components:

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- The imidazole ring allows for interactions with various biological targets, potentially disrupting critical protein functions involved in disease pathways.

HIV-1 Integrase Inhibition

Recent studies have suggested that MNICA may inhibit HIV-1 integrase activity, a vital enzyme for viral replication. This inhibition could be linked to its ability to disrupt protein-protein interactions essential for viral integration into host DNA.

Propiedades

IUPAC Name |

3-methyl-5-nitroimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUARTNVPDGQVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278513 | |

| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-88-7 | |

| Record name | NSC7856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-nitro-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.